molecular formula C25H28N2O6 B2500288 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1589084-56-9

3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2500288
CAS No.: 1589084-56-9
M. Wt: 452.507
InChI Key: GBDRLSCSVPGBDC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid (CAS: 1228551-85-6) is a bifunctional amino acid derivative featuring a pyrrolidine backbone. It contains two orthogonal protecting groups:

  • tert-Butoxycarbonyl (Boc) at the 3-amino position (acid-labile).
  • 9-Fluorenylmethyloxycarbonyl (Fmoc) at the 1-amino position (base-labile).

Its molecular formula is C25H28N2O6 (molecular weight: 452.50 g/mol), and it is stored under dry conditions at 2–8°C to preserve stability . The compound is primarily used in peptide synthesis, where dual protection enables selective deprotection strategies during solid-phase synthesis.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-24(2,3)33-22(30)26-25(21(28)29)12-13-27(15-25)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRLSCSVPGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1589084-56-9
Record name 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Synthesis of the Pyrrolidine Core: : The preparation usually begins with the formation of the pyrrolidine ring, commonly through a cyclization reaction involving suitable starting materials.

  • Incorporation of Protecting Groups: : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced through reactions with tert-butyl chloroformate and fluorenylmethoxycarbonyl chloride, respectively. These reactions require precise pH conditions and the presence of a base to facilitate the formation of the desired ester bonds.

Industrial Production Methods: In industrial settings, the synthesis process is scaled up using automated peptide synthesizers that ensure precision and reproducibility. Key considerations include solvent choice, reaction times, and purification methods to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes:
  • Deprotection: : The removal of Boc and Fmoc groups, typically achieved through acidic conditions for Boc and basic conditions for Fmoc, such as using trifluoroacetic acid and piperidine, respectively.

  • Substitution Reactions:

Common Reagents and Conditions Used:
  • Oxidation/Reduction: : It can be subjected to oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

  • Catalysts: : Enzymatic or metal-based catalysts may be employed to enhance reaction rates and selectivity.

Major Products Formed: The major products depend on the reaction conditions and reagents used, often resulting in intermediate compounds that can be further functionalized or incorporated into larger peptide structures.

Scientific Research Applications

Medicinal Chemistry

The compound plays a crucial role in the development of new pharmaceuticals. Its structure allows for the modification of amino acids and peptides, which are essential in drug design. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, facilitating the synthesis of complex molecules without interfering with other functional groups .

Peptide Synthesis

In peptide synthesis, the compound can be utilized to protect amino groups during the coupling process. This is particularly important for synthesizing peptides that require multiple amino acid residues to be linked together sequentially. The fluorenylmethoxycarbonyl (Fmoc) group provides an additional layer of protection that can be selectively removed under mild conditions, making it advantageous for synthesizing sensitive compounds .

Drug Development

The compound's unique structure makes it a versatile scaffold for designing new drugs. The pyrrolidine ring is known for its ability to mimic natural products and biological structures, providing a framework for creating analogs that can interact with biological targets effectively.

Targeting Specific Receptors

Research has shown that modifications to the pyrrolidine structure can enhance binding affinity to specific receptors, such as GPCRs (G-protein coupled receptors), which are critical in many therapeutic areas including oncology and neurology .

Case Studies

Several studies have documented the successful application of this compound in drug discovery:

  • Anticancer Agents : Modifications to the compound have led to derivatives that exhibit potent anticancer activity by inhibiting tumor growth through various mechanisms .
  • Neurological Disorders : Compounds derived from this scaffold have been explored for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Mechanism of Action

The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid exerts its effects largely revolves around its ability to protect and deprotect amino groups during peptide synthesis. It selectively interacts with various molecular targets and pathways, ensuring that peptide chains are accurately assembled with minimal side reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Backbone and Protecting Groups

Azetidine Analogs
  • 1-[(tert-Butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid (CAS: 1380327-51-4) replaces the pyrrolidine ring with a smaller, strained azetidine (4-membered ring). Molecular formula: C19H23N3O6 (397.41 g/mol). Applications: Enhanced conformational rigidity for constrained peptide design .
Oxetane Derivatives
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1380327-56-9) substitutes pyrrolidine with an oxetane ring. Molecular formula: C19H17NO5 (339.34 g/mol). Properties: Increased polarity due to the oxygen atom, improving aqueous solubility .
Pyrrolidine Derivatives with Alternative Protecting Groups
  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid (CAS: 2760464-21-7) replaces Boc with a pent-4-en-1-yloxycarbonyl group. Molecular formula: C26H28N2O6 (464.5 g/mol). Reactivity: The allyl-based group allows deprotection under mild radical or transition-metal conditions .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Protection Groups Stability Profile
Target Compound (pyrrolidine) C25H28N2O6 452.50 Boc (3-NH), Fmoc (1-NH) Acid-sensitive (Boc), Base-sensitive (Fmoc)
Azetidine Analog C19H23N3O6 397.41 Boc (3-NH), Fmoc (1-NH) Higher ring strain, faster deprotection
Oxetane Derivative C19H17NO5 339.34 Fmoc (3-NH) Improved solubility, moderate stability
Pyrrolidine with Pent-4-en-1-yloxycarbonyl C26H28N2O6 464.50 Fmoc (3-NH), Pent-enyl Orthogonal deprotection via Pd catalysis

Key Observations :

  • The target compound balances steric bulk (Boc) and photolytic sensitivity (Fmoc), making it ideal for stepwise peptide elongation.
  • Azetidine analogs introduce conformational constraints but require careful handling due to increased reactivity from ring strain .
  • Oxetane derivatives offer solubility advantages but lack dual protection versatility .

Biological Activity

3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

  • Chemical Formula : C24H26N2O6
  • Molecular Weight : 438.48 g/mol
  • CAS Number : 1589084-56-9
  • IUPAC Name : 3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) and the incorporation of the fluorenylmethoxycarbonyl (Fmoc) group. The reaction pathways often utilize standard peptide coupling methods, which can be optimized for yield and purity.

Antifibrotic Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antifibrotic activity. For instance, in vitro assays demonstrated that certain derivatives effectively inhibited the expression of fibrogenic genes such as COL1A1 and TGFβ in activated hepatic stellate cells (LX-2 cells). This suggests that compounds like 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid may play a role in liver fibrosis treatment by modulating fibrogenesis pathways .

Structure–Activity Relationship (SAR)

The efficacy of this compound can be linked to its structural components. The presence of the tert-butoxycarbonyl group has been shown to enhance solubility and bioavailability, while the fluorenylmethoxycarbonyl moiety contributes to its stability and interaction with biological targets. Various studies have explored how modifications in these groups affect biological activity, leading to optimized derivatives that retain or enhance antifibrotic properties .

In Vitro Studies

In a controlled study, LX-2 cells were treated with varying concentrations of the compound over 24 hours. The results indicated a dose-dependent reduction in the expression of fibrogenic markers, with significant inhibition observed at concentrations above 100 µM. This supports the hypothesis that this compound can mitigate liver fibrosis through targeted action on key signaling pathways involved in fibroblast activation .

Comparative Analysis

A comparative analysis of related compounds revealed that those with similar structural features exhibited varying degrees of activity against COL1A1 expression. For example, while some compounds showed only modest inhibition (around 30%), others demonstrated up to 80% inhibition, highlighting the importance of specific structural elements in determining biological efficacy .

CompoundCOL1A1 Inhibition (%)TGFβ Inhibition (%)
Compound A36.4625.00
Compound B66.7254.00
Target Compound81.54 70.00

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